molecular formula C9H10N2O3 B1402943 2,3,6-Trimethoxyisonicotinonitrile CAS No. 1383788-28-0

2,3,6-Trimethoxyisonicotinonitrile

Cat. No. B1402943
M. Wt: 194.19 g/mol
InChI Key: QLFRGCBMTMLNDN-UHFFFAOYSA-N
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Description

2,3,6-Trimethoxyisonicotinonitrile (TIMN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. TIMN has been found to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.

Scientific Research Applications

Pharmaceutical Research: Synthesis of Drug Intermediates

2,3,6-Trimethoxyisonicotinonitrile: is utilized in the pharmaceutical industry as a precursor for synthesizing various drug intermediates. Its chemical structure allows for modifications that can lead to the development of new medicinal compounds. For instance, it can be used to create molecules that are part of the drug discovery process, particularly in the early stages of lead optimization .

Material Science: Heterocyclic Building Blocks

In material science, 2,3,6-Trimethoxyisonicotinonitrile serves as a heterocyclic building block. It contributes to the synthesis of complex organic compounds with potential applications in creating new materials. These materials might possess unique properties such as enhanced durability or thermal stability, which are crucial for developing advanced technological applications .

Environmental Impact Studies

The compound’s stability and potential toxicity necessitate environmental impact studies. Researchers use 2,3,6-Trimethoxyisonicotinonitrile to understand its behavior in ecosystems, its persistence, and its degradation products. These studies are vital for assessing the environmental risks associated with the compound and ensuring safe disposal practices .

Analytical Chemistry: Reference Standards

2,3,6-Trimethoxyisonicotinonitrile: is employed as a reference standard in analytical chemistry. High-quality reference standards are essential for accurate calibration of analytical instruments, ensuring the reliability of measurements in pharmaceutical testing and quality control processes .

Chemical Synthesis: Organic Reactions

This compound is involved in various organic reactions, serving as a reagent or catalyst. Its presence can influence reaction pathways, yields, and the formation of desired products. Chemists explore its role in reactions to optimize conditions for industrial-scale syntheses .

Biocatalysis: Chiral Drug Intermediates

Biocatalysis is an emerging field where 2,3,6-Trimethoxyisonicotinonitrile might play a role in synthesizing chiral drug intermediates. The compound could be used in enzymatic reactions to produce enantiomerically pure substances, which are increasingly important in the development of new pharmaceuticals .

properties

IUPAC Name

2,3,6-trimethoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-12-7-4-6(5-10)8(13-2)9(11-7)14-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFRGCBMTMLNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C(=C1)C#N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272173
Record name 4-Pyridinecarbonitrile, 2,3,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trimethoxyisonicotinonitrile

CAS RN

1383788-28-0
Record name 4-Pyridinecarbonitrile, 2,3,6-trimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383788-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarbonitrile, 2,3,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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